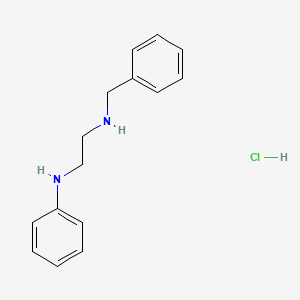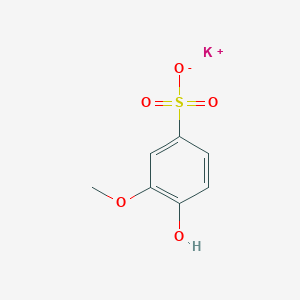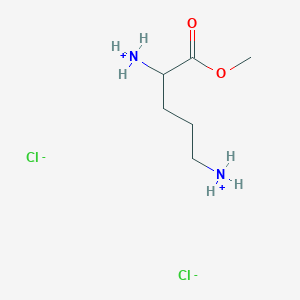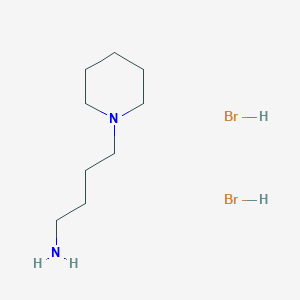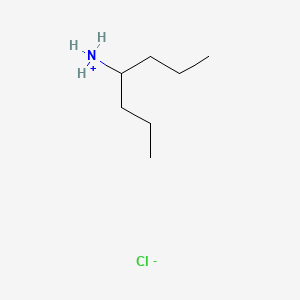
4-Heptylamine, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptylamine, hydrochloride is an organic compound that belongs to the class of amines. It is a derivative of heptane, where an amine group is attached to the fourth carbon atom, and it is often found in its hydrochloride salt form. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Heptylamine, hydrochloride can be synthesized through several methods. One common method involves the reduction of heptaldoxime using sodium and alcohol. The process involves heating a solution of heptaldoxime in absolute alcohol and adding sodium strips to the boiling mixture. The resulting amine is then distilled and converted to its hydrochloride salt by reacting with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptanonitrile. This method involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a metal catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Heptylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products:
Oxidation: Heptanal and heptanoic acid.
Reduction: Heptane and primary amines.
Substitution: Various substituted heptanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Heptylamine, hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in neurotransmitter synthesis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Heptylamine, hydrochloride involves its interaction with various molecular targets. It primarily acts as a weak base, accepting protons and forming ammonium ions. This property allows it to participate in acid-base reactions and influence biochemical pathways. The compound can also interact with enzymes and receptors, affecting their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Butylamine: A shorter-chain amine with similar basic properties.
Hexylamine: Another straight-chain amine with one less carbon atom.
Octylamine: A longer-chain amine with one more carbon atom.
Uniqueness: 4-Heptylamine, hydrochloride is unique due to its specific chain length and the position of the amine group. This structure imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications that other amines may not fulfill .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Heptylamine hydrochloride involves the reaction of 1-Bromohexane with Ammonia gas followed by treatment with Hydrochloric acid.", "Starting Materials": [ "1-Bromohexane", "Ammonia gas", "Hydrochloric acid" ], "Reaction": [ "1. 1-Bromohexane is reacted with excess Ammonia gas in anhydrous conditions to form 4-Heptylamine.", "2. The resulting 4-Heptylamine is then treated with Hydrochloric acid to form 4-Heptylamine hydrochloride salt.", "3. The salt is then filtered and dried to obtain the final product." ] } | |
CAS-Nummer |
40755-14-4 |
Molekularformel |
C7H18ClN |
Molekulargewicht |
151.68 g/mol |
IUPAC-Name |
heptan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-5-7(8)6-4-2;/h7H,3-6,8H2,1-2H3;1H |
InChI-Schlüssel |
UNEPJNUFVDMRKA-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)[NH3+].[Cl-] |
Kanonische SMILES |
CCCC(CCC)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[N'-(N'-cyclohexylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B7829729.png)
![Methyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]benzoate](/img/structure/B7829752.png)

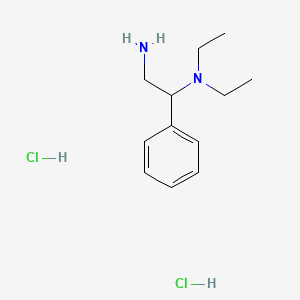
![4-[(Isopropylamino)methyl]benzoic acid hydrochloride](/img/structure/B7829780.png)

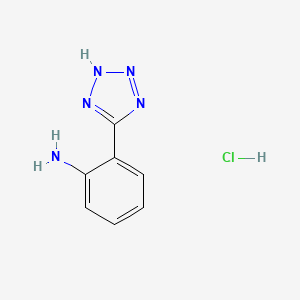
![{[1-(4-Chlorophenyl)cyclopropyl]methyl}amine hydrobromide](/img/structure/B7829801.png)
